4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid
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Overview
Description
4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxybenzyl and a nitrosoamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid typically involves the nitration of 4-methoxybenzylamine followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the nitration and coupling processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable solvents and temperatures.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the methoxybenzyl and nitroso groups.
4-Nitrobenzoic acid: Contains a nitro group instead of a nitroso group.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the nitrosoamino group.
Uniqueness
4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid is unique due to the presence of both methoxybenzyl and nitrosoamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
27260-82-8 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl-nitrosoamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-8-2-11(3-9-14)10-17(16-20)13-6-4-12(5-7-13)15(18)19/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
KAEANTJLFZCINI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)O)N=O |
Origin of Product |
United States |
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